molecular formula C12H15ClSi B14894916 (4-Chloro-3-methyl-phenylethynyl)-trimethyl-silane

(4-Chloro-3-methyl-phenylethynyl)-trimethyl-silane

Cat. No.: B14894916
M. Wt: 222.78 g/mol
InChI Key: CCNUQIYIBBFUIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-3-methyl-phenylethynyl)-trimethyl-silane is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a chloro group, a methyl group, and a phenylethynyl group attached to a trimethylsilane moiety. Its unique structure makes it a valuable intermediate in organic synthesis and a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-methyl-phenylethynyl)-trimethyl-silane typically involves the reaction of 4-chloro-3-methylphenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then purified using techniques such as distillation or chromatography to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-methyl-phenylethynyl)-trimethyl-silane undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The phenylethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products

The major products formed from these reactions include substituted phenylethynyl derivatives, carbonyl compounds, and reduced silane derivatives.

Scientific Research Applications

(4-Chloro-3-methyl-phenylethynyl)-trimethyl-silane has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organosilicon chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Chloro-3-methyl-phenylethynyl)-trimethyl-silane involves its interaction with specific molecular targets and pathways. The phenylethynyl group can participate in π-π interactions with aromatic systems, while the trimethylsilane moiety can enhance the compound’s lipophilicity and stability. These interactions contribute to the compound’s reactivity and potential biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: Shares the chloro and methyl groups but lacks the phenylethynyl and trimethylsilane moieties.

    4-Chloro-3,5-dimethylphenol: Contains an additional methyl group compared to (4-Chloro-3-methyl-phenylethynyl)-trimethyl-silane.

    4-Chloro-3-methylphenylacetylene: Similar structure but without the trimethylsilane group.

Uniqueness

This compound is unique due to the presence of both the phenylethynyl and trimethylsilane groups, which impart distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.

Properties

Molecular Formula

C12H15ClSi

Molecular Weight

222.78 g/mol

IUPAC Name

2-(4-chloro-3-methylphenyl)ethynyl-trimethylsilane

InChI

InChI=1S/C12H15ClSi/c1-10-9-11(5-6-12(10)13)7-8-14(2,3)4/h5-6,9H,1-4H3

InChI Key

CCNUQIYIBBFUIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C#C[Si](C)(C)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.